molecular formula C7H6F2N2O B2849740 6-(Difluoromethyl)-2-methylpyrimidine-4-carbaldehyde CAS No. 2309458-18-0

6-(Difluoromethyl)-2-methylpyrimidine-4-carbaldehyde

Cat. No. B2849740
CAS RN: 2309458-18-0
M. Wt: 172.135
InChI Key: XJKZDVKMETYSMT-UHFFFAOYSA-N
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Description

“6-(Difluoromethyl)-2-methylpyrimidine-4-carbaldehyde” is a chemical compound. Unfortunately, there is limited specific information available about this compound .


Synthesis Analysis

The synthesis of difluoromethylated compounds has been a topic of interest in recent years. A review describes advances in difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Chemical Reactions Analysis

Difluoromethylation processes based on X–CF2H bond formation have been studied extensively . These processes involve the transfer of CF2H to C(sp2) sites both in stoichiometric and catalytic mode . There are examples of electrophilic, nucleophilic, radical and cross-coupling methods to construct C(sp3)–CF2H bonds .

Scientific Research Applications

Late-Stage Difluoromethylation in Drug Design

The compound is utilized in late-stage difluoromethylation, a process crucial for introducing difluoromethyl groups at the final stages of drug synthesis. This modification can significantly enhance the physical properties of pharmaceuticals, such as metabolic stability and lipophilicity, which are vital for drug efficacy and safety .

Hydrogen-Bond Donor in Medicinal Chemistry

Due to the presence of the CF2H group, the compound acts as a better hydrogen-bond donor compared to its methylated analogues. This property is leveraged in medicinal chemistry to improve the interaction of drugs with biological targets, potentially leading to more potent and selective therapeutics .

Photocatalytic Difluoromethylation in Organic Synthesis

In organic synthesis, the compound can be involved in photocatalytic difluoromethylation reactions. These reactions are performed under mild and environmentally benign conditions and are essential for modifying aromatic compounds and aliphatic multiple C–C bonds, thus expanding the toolbox for synthetic chemists .

Material Science Applications

The unique structural features of the compound enable exploration in material science. Its ability to participate in novel reactions and synthesis pathways makes it a valuable asset for developing new materials with desired properties.

Catalysis Studies

This compound finds applications in catalysis studies due to its potential to act as a catalyst or a catalyst modifier. It can influence reaction pathways, enhance reaction rates, and improve yield and selectivity in various chemical reactions.

Process Chemistry

Advancements in difluoromethylation processes, where the compound can play a role, have streamlined access to molecules of pharmaceutical relevance. This has generated interest in process chemistry, where the compound’s properties can be harnessed to optimize manufacturing processes .

Future Directions

The field of difluoromethylation has seen significant developments and continues to be a topic of interest for future research . The synthesis of difluoromethylated compounds, including those with complex structures like macrocycles, is a promising area of study .

properties

IUPAC Name

6-(difluoromethyl)-2-methylpyrimidine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O/c1-4-10-5(3-12)2-6(11-4)7(8)9/h2-3,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKZDVKMETYSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)C(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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